(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide
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Overview
Description
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide is a synthetic organic compound that features a furan ring, a quinoline moiety, and a cyanoacrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chlorophenyl group: This can be achieved via electrophilic aromatic substitution.
Formation of the cyanoacrylamide group: This step involves the reaction of a cyano group with an acrylamide derivative.
Coupling with quinoline: The final step involves coupling the synthesized intermediate with a quinoline derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the quinoline moiety.
Reduction: Reduction reactions could target the cyano group or the double bond in the acrylamide.
Substitution: Substitution reactions might occur at the chlorophenyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For medicinal uses, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide: can be compared with other cyanoacrylamide derivatives or compounds containing furan and quinoline moieties.
Uniqueness
- The presence of the chlorophenyl group and the specific arrangement of functional groups may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
5853-48-5 |
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Molecular Formula |
C23H14ClN3O2 |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide |
InChI |
InChI=1S/C23H14ClN3O2/c24-17-8-6-15(7-9-17)22-11-10-18(29-22)13-16(14-25)23(28)27-21-5-1-4-20-19(21)3-2-12-26-20/h1-13H,(H,27,28)/b16-13+ |
InChI Key |
RINIKNCKOKAPGE-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C#N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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